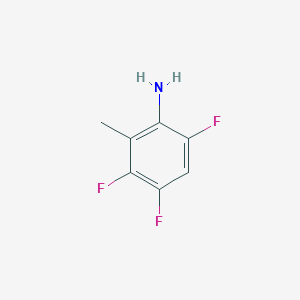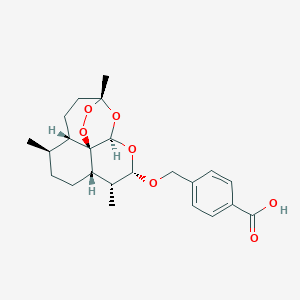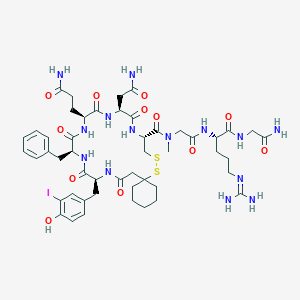
3,4,6-Trifluoro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trifluoro-2-methylaniline is a chemical compound that belongs to the class of aromatic amines. It has a molecular formula of C7H6F3N and a molecular weight of 177.13 g/mol. This compound is widely used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trifluoro-2-methylaniline is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It can also interact with various receptors, such as the adenosine receptor and the dopamine receptor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4,6-Trifluoro-2-methylaniline are not well studied. However, studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and exhibit anti-bacterial and anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,6-Trifluoro-2-methylaniline in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its toxicity and potential health hazards. Therefore, proper precautions should be taken when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the research on 3,4,6-Trifluoro-2-methylaniline. One of the directions is to explore its potential as an anti-cancer agent and develop new pharmaceuticals based on this compound. Another direction is to study its interaction with various enzymes and receptors to understand its mechanism of action. Additionally, research can be conducted to explore its potential as a material for the preparation of advanced materials, such as liquid crystals and polymers.
Conclusion:
In conclusion, 3,4,6-Trifluoro-2-methylaniline is a chemical compound with a wide range of scientific research applications. It is widely used in medicinal chemistry, organic synthesis, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,4,6-Trifluoro-2-methylaniline have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Aplicaciones Científicas De Investigación
3,4,6-Trifluoro-2-methylaniline has a wide range of scientific research applications. It is commonly used in medicinal chemistry for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. In organic synthesis, this compound is used as a building block for the synthesis of various organic compounds. It is also used in material science for the preparation of polymers, liquid crystals, and other advanced materials.
Propiedades
Número CAS |
119916-20-0 |
|---|---|
Nombre del producto |
3,4,6-Trifluoro-2-methylaniline |
Fórmula molecular |
C7H6F3N |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
3,4,6-trifluoro-2-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
Clave InChI |
RSIRVWMZSQLNIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)F)N |
SMILES canónico |
CC1=C(C(=CC(=C1F)F)F)N |
Sinónimos |
Benzenamine, 3,4,6-trifluoro-2-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)




